N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide is a chemical compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a dimethoxyphenyl group and a pyridinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form an intermediate, which is then reacted with pyridine-2-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-yl)acetamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of both the dimethoxyphenyl and pyridinylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-21-14-7-6-13(11-15(14)22-2)8-10-18-16(20)12-23-17-5-3-4-9-19-17/h3-7,9,11H,8,10,12H2,1-2H3,(H,18,20) |
InChI Key |
HKKNLJLQLIYZKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=CC=CC=N2)OC |
solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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